
Butyl 4-chloro-3-oxobutanoate
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Description
Butyl 4-chloro-3-oxobutanoate is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Butyl 4-chloro-3-oxobutanoate, with the chemical formula C8H13ClO3, is characterized by the presence of a butyl group, a chlorine atom at the 4-position, and a keto group. Its structure facilitates various chemical reactions, making it a valuable reagent in synthetic organic chemistry.
Synthesis of Pharmaceutical Compounds
This compound is primarily used as a reagent in the synthesis of several pharmaceutical compounds, particularly antibiotics. It serves as an intermediate in the production of cephalosporin antibiotics and penicillin derivatives. The compound's ability to participate in acylation reactions makes it crucial for generating complex molecular structures necessary for drug development .
Biological Applications
In biological research, this compound has been employed to synthesize biologically active molecules. It acts as a precursor for various chiral alcohols and other bioactive compounds. For instance, research has demonstrated its utility in the asymmetric synthesis of (R)-4-chloro-3-hydroxybutyrate using engineered enzymes .
Enzyme Studies
The compound has been utilized in enzyme-catalyzed reactions to explore stereoselectivity and reaction mechanisms. Studies have shown that specific enzymes can convert this compound into desired products with high enantiomeric purity, highlighting its significance in biocatalysis .
Data Table: Comparison of this compound with Similar Compounds
Compound Name | Structure | Applications |
---|---|---|
This compound | Structure | Antibiotic synthesis, chiral alcohol production |
Ethyl 4-chloroacetoacetate | Structure | Synthesis of various esters and ketones |
tert-Butyl acetoacetate | Structure | Used in organic synthesis and pharmaceutical chemistry |
tert-Butyl 4-methoxy-3-oxobutanoate | Structure | Intermediate in drug synthesis |
Case Study 1: Synthesis of Cephalosporin Antibiotics
A study demonstrated the use of this compound in synthesizing cephalosporin antibiotics. The compound was reacted with various amines to form key intermediates that were further processed to yield active antibiotic agents. The efficiency of this reaction was attributed to the compound's reactivity due to its electrophilic nature.
Case Study 2: Asymmetric Synthesis
Research involving engineered enzymes from Burkholderia gladioli showed that this compound could be converted into (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess using a cofactor recycling system. This approach not only improved yield but also demonstrated the compound's potential in producing valuable chiral synthons for pharmaceuticals .
Properties
CAS No. |
85525-26-4 |
---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
butyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-3-4-12-8(11)5-7(10)6-9/h2-6H2,1H3 |
InChI Key |
KARCVSXXFQZRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(=O)CCl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.